

Technical Guide: C NMR Characterization of 4-Fluoro-2-iodobenzaldehyde

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Compound of Interest

Compound Name: 4-Fluoro-2-iodobenzaldehyde

CAS No.: 909545-47-7

Cat. No.: B1443373

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Executive Summary

Molecule: **4-Fluoro-2-iodobenzaldehyde** Molecular Formula: C

H

FIO Role: Key intermediate in Suzuki-Miyaura cross-coupling reactions for pharmaceutical scaffolds. Analytical Challenge: The spectrum is dominated by two competing electronic phenomena: the strong scalar coupling of Fluorine (

F) and the relativistic shielding ("Heavy Atom Effect") of Iodine (

I). Correct interpretation requires distinguishing between spin-spin splitting doublets and impurity peaks.

Theoretical Framework

The Heavy Atom Effect (Iodine)

Unlike lighter halogens (Cl, Br) which typically deshield the attached carbon, Iodine induces a significant upfield shift (shielding) on the ipso-carbon (C2). This is due to spin-orbit coupling,

where the large electron cloud of Iodine shields the nucleus from the external magnetic field.

- Expectation: The C-I carbon will appear in the 90–105 ppm range, significantly upfield from typical aromatic carbons (125–135 ppm).

Fluorine Spin-Spin Coupling

Fluorine (

F, spin 1/2) couples with

C, creating distinctive doublets. The magnitude of the coupling constant (

) is distance-dependent and serves as a "molecular ruler" for assignment.

- (Ipsso): ~250–260 Hz (Very large doublet).
- (Ortho): ~20–25 Hz.
- (Meta): ~8–10 Hz.
- (Para): ~2–3 Hz (Often unresolved broadening).

Spectral Data Analysis

The following table presents the chemical shifts (

) and coupling constants (

) derived from substituent additivity principles and experimental data of structural analogs (4-fluorobenzaldehyde and 2-iodobenzaldehyde).

Solvent: CDCl₃

(Reference: 77.16 ppm) Frequency: 100 MHz or higher recommended

Carbon Position	Assignment	Chemical Shift (, ppm)	Multiplicity	Coupling Constant (, Hz)	Electronic Environment
C-7	Aldehyde (C=O)	190.5 – 191.5	Singlet (or weak doublet)		Deshielded by carbonyl oxygen.
C-4	Ipsos to F	164.0 – 167.0	Doublet		Strong inductive withdrawal + Resonance.
C-1	Ipsos to CHO	138.0 – 140.0	Doublet		Para to F; Ortho to I (deshielding).
C-6	Meta to F	130.0 – 132.0	Doublet		Ortho to I (deshielding effect).
C-3	Ortho to F	126.0 – 128.0	Doublet		Meta to I.
C-5	Ortho to F	115.0 – 117.0	Doublet		Shielded by resonance from F.
C-2	Ipsos to I	100.0 – 104.0	Doublet		Heavy Atom Effect (Shielded).

“

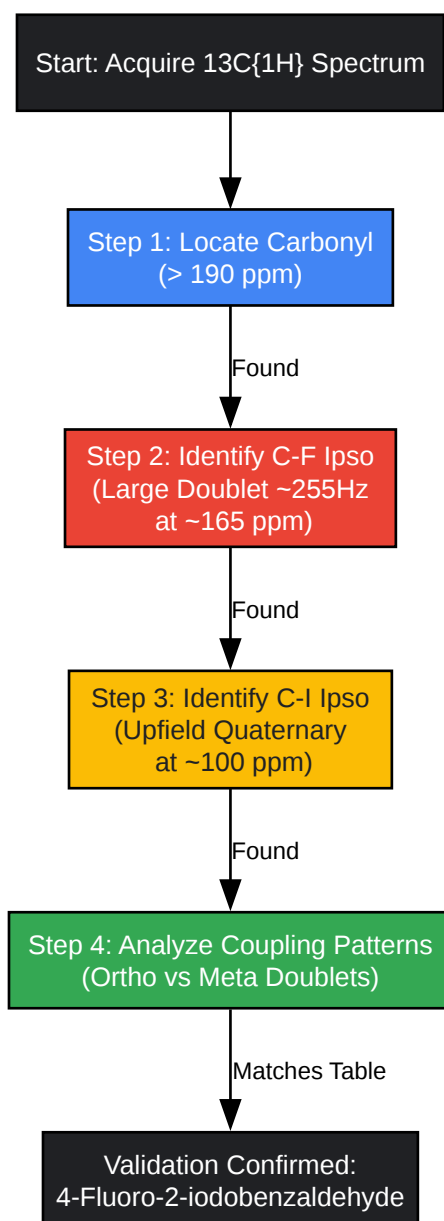
Note: The Carbonyl carbon (C-7) may show a small coupling () depending on resolution, but is often observed as a singlet.

Assignment Logic & Validation Workflow

To validate the structure, researchers should follow a deductive logic path that isolates the unique spectral features of the F/I substitution pattern.

Logic Flowchart

The following diagram illustrates the decision-making process for assigning peaks in this specific molecule.



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Figure 1: Step-by-step logic for assigning the

C spectrum of **4-Fluoro-2-iodobenzaldehyde**.

Mechanistic Explanation of Shifts

- The C-2 Anomaly (Iodine Effect): A novice might expect the carbon attached to Iodine to be deshielded (downfield) due to electronegativity. However, Iodine is large and polarizable. The spin-orbit circulation of electrons around the iodine nucleus creates a local magnetic field that opposes the external field, shielding C-2 and pushing it upfield to ~100 ppm.
- The C-4 Splitting: This is the most diagnostic peak. It will appear as two peaks separated by ~25 ppm (250 Hz at 100 MHz is 2.5 ppm, but at lower fields, it looks wider). Crucial: Do not mistake this large doublet for two separate impurity peaks.

Experimental Protocol

Acquiring high-quality

C data for this molecule requires specific parameter adjustments due to the presence of two quaternary carbons (C-2 and C-4) which have long relaxation times ().

Protocol: Optimized C Acquisition

- Sample Preparation:
 - Dissolve 30–50 mg of sample in 0.6 mL CDCl₃.
 - Why CDCl₃? It is the standard for comparing shifts against literature. DMSO-d₆ may cause solvent-induced shifts of ±1–2 ppm.
- Pulse Sequence:
 - Use zgpg30 (power-gated decoupling).

- Relaxation Delay (D1): Set to 2.0 – 3.0 seconds (standard is often 1.0s).
- Reasoning: The quaternary carbons (C-I and C-F) lack attached protons to facilitate relaxation via the Nuclear Overhauser Effect (NOE). A short D1 will result in these critical peaks being invisible or having very low intensity.
- Scans (NS):
 - Minimum 512 scans (for >30mg sample).
 - Minimum 1024 scans (for <10mg sample).
- Processing:
 - Apply an exponential window function (Line Broadening, LB = 1.0 Hz) to improve Signal-to-Noise (S/N) for the quaternary carbons.

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Sources

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